molecular formula C17H22BrNO4 B15241491 (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate CAS No. 304436-19-9

(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Cat. No.: B15241491
CAS No.: 304436-19-9
M. Wt: 384.3 g/mol
InChI Key: NTZWMRWDIVWIJJ-GIIGEWEBSA-N
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Description

(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrofuro[3,2-b]pyridine ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps:

    Formation of the Hexahydrofuro[3,2-b]pyridine Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

    Substitution: The bromomethyl group is highly reactive and can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under mild to moderate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate depends on its specific application. Generally, it may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to specific receptors.

    Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,7aS)-Benzyl 2-(chloromethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
  • (3aS,7aS)-Benzyl 2-(hydroxymethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

Uniqueness

  • Bromomethyl Group : The presence of the bromomethyl group makes it more reactive compared to its chloro- or hydroxymethyl analogs.
  • Biological Activity : The specific structure may confer unique biological activities not observed in similar compounds.

Properties

CAS No.

304436-19-9

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

benzyl (3aS,7aS)-2-(bromomethyl)-2-methoxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H22BrNO4/c1-21-17(12-18)10-14-15(23-17)8-5-9-19(14)16(20)22-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3/t14-,15-,17?/m0/s1

InChI Key

NTZWMRWDIVWIJJ-GIIGEWEBSA-N

Isomeric SMILES

COC1(C[C@H]2[C@@H](O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr

Canonical SMILES

COC1(CC2C(O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr

Origin of Product

United States

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